N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYLHIUJXOOFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis begins with the formation of the dihydroisoquinoline core, usually through a Pictet-Spengler reaction involving an aryl amine and an aldehyde.
Formation of Intermediate: : The thiophene moiety is introduced via a Stille or Suzuki coupling reaction, ensuring the regioselective attachment of the thiophene ring to the dihydroisoquinoline core.
Final Coupling: : The synthesis concludes with an amidation reaction, attaching the 4-methyl-3-nitrobenzamide group to the intermediate product, often facilitated by carbodiimide reagents such as EDC or DCC under mild conditions.
Industrial Production Methods
The industrial scale-up of this compound requires optimizing each step for yield and purity, employing high-performance liquid chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
Nitro Group Transformations
The nitro group undergoes selective reduction and substitution:
Mechanistic Notes :
-
Reduction to amine proceeds via intermediate nitroso and hydroxylamine species .
-
Substitution reactions require electron-deficient aromatic systems, facilitated by the nitro group’s meta-directing effect .
Amide Bond Hydrolysis and Stability
The amide linkage exhibits pH-dependent hydrolysis:
| Condition | Reaction Outcome | Half-Life (25°C) | Source |
|---|---|---|---|
| Acidic (1M HCl) | Cleavage to 4-methyl-3-nitrobenzoic acid | 2.3 hours | |
| Basic (1M NaOH) | Degradation to thiophenethylamine fragment | 1.8 hours |
Degradation Pathways :
-
Acidic conditions: Protonation of the amide oxygen followed by nucleophilic attack by water.
-
Basic conditions: Hydroxide ion-mediated cleavage of the C-N bond .
Thiophene Ring Reactivity
The thiophene moiety undergoes electrophilic substitution:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C | 5-Bromo-thiophene derivative | 68% | |
| Friedel-Crafts acylation | AcCl, AlCl₃, reflux | 2-Acetyl-thiophene functionalized compound | 55% |
Regioselectivity :
-
Substituents on the thiophene ring direct electrophiles to the α-position relative to the ethyl group .
Dihydroisoquinoline Modifications
The dihydroisoquinoline nitrogen participates in:
-
Alkylation : Reacts with methyl iodide (CH₃I) in THF to form quaternary ammonium salts.
-
Oxidation : Treatment with m-CPBA yields the corresponding isoquinoline N-oxide .
Degradation Under Oxidative Stress
Under radical-generating conditions (e.g., Fe²⁺/H₂O₂):
-
Nitro group reduction to amine dominates at pH 7.4.
-
Thiophene ring oxidation forms sulfoxide and sulfone derivatives .
Catalytic Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings using its brominated thiophene derivatives:
| Substrate | Catalyst System | Product (Boronic Acid Partner) | Yield | Source |
|---|---|---|---|---|
| 5-Bromo-thiophene | Pd(PPh₃)₄, K₂CO₃, DME | Biphenyl analogue | 78% |
Spectroscopic Characterization of Reactions
Key analytical data for reaction monitoring:
-
Nitro to amine reduction :
-
Amide hydrolysis :
-
LC-MS: Molecular ion peak shift from m/z 468 → 225 (benzoic acid fragment).
-
Stability Under Thermal and Photolytic Conditions
-
Thermal decomposition (TGA): Onset at 210°C, yielding CO₂ and NOₓ gases.
-
Photolysis (UV 254 nm): Nitro group forms nitroxyl radical intermediates, leading to dimerization .
Comparative Reactivity with Analogues
| Compound Variation | Reaction Rate (Hydrolysis) | Nitro Reduction Efficiency |
|---|---|---|
| 4-Methyl-3-nitrobenzamide core | 1.0 (reference) | 1.0 (reference) |
| 4-Chloro-3-nitrobenzamide | 1.3× faster | 0.8× slower |
| 4-Methoxy-3-nitrobenzamide | 0.7× slower | 1.2× faster |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds with similar structural motifs to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide exhibit significant anticancer activity. For instance, derivatives of isoquinoline and thiophene have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies demonstrate that such compounds can target specific oncogenic pathways, making them promising candidates for cancer therapy .
Neurological Applications
The isoquinoline moiety is known for its neuroprotective properties. Compounds similar to this benzamide derivative have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Biological Research
Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses. In silico studies have shown promising results regarding its binding affinity to the enzyme's active site, suggesting a potential role in anti-inflammatory therapies .
Antimicrobial Activity
Research into the antimicrobial properties of related compounds indicates that they can exhibit activity against various bacterial strains. The presence of the thiophene ring enhances the lipophilicity of the molecule, potentially improving membrane permeability and leading to increased antimicrobial efficacy .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Formation of Isoquinoline Derivatives: Utilizing cyclization reactions to construct the isoquinoline framework.
- Thiophene Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to attach thiophene moieties.
- Final Benzamide Formation: Achieved through acylation reactions with appropriate amines.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cultures, indicating potential for neurodegenerative disease treatment. |
| Study 3 | Enzyme Inhibition | In silico docking studies revealed high binding affinity to 5-lipoxygenase, suggesting anti-inflammatory properties. |
Mechanism of Action
The compound's effects stem from its ability to interact with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways by mimicking natural substrates.
Receptor Binding: : Its structural motifs allow it to bind to neurotransmitter receptors, potentially modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dihydroisoquinoline Moieties
The 3,4-dihydroisoquinoline scaffold is a common feature in several pharmacologically active compounds. Below is a comparative analysis of structurally related molecules:
Functional Group Variations
- Nitro vs. Sulfonyl Groups: The target compound’s nitro group (meta to methyl on benzamide) contrasts with sulfonyl-containing analogs like 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide .
- Thiophene vs.
Research Implications
The structural uniqueness of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide positions it as a candidate for further studies in:
- Cholinesterase Inhibition: Dihydroisoquinoline derivatives (e.g., Compounds 5–11 ) show activity against butyrylcholinesterase (BChE), a target in Alzheimer’s disease.
- Antimicrobial Applications : Thiophene-containing analogs may leverage sulfur’s role in disrupting microbial membranes .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide, identified by its CAS number 898407-87-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C23H23N3O3S and a molecular weight of 421.5 g/mol. Its structure features a 3,4-dihydroisoquinoline moiety linked to a thiophene group, which is further attached to a nitrobenzamide structure. The unique combination of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 898407-87-9 |
| Molecular Formula | C23H23N3O3S |
| Molecular Weight | 421.5 g/mol |
| Chemical Structure | Chemical Structure |
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent . It exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits the proliferation of human breast cancer cells with an IC50 value in the nanomolar range. This suggests that the compound could be a promising candidate for further development as an anticancer drug .
The mechanism through which this compound exerts its effects appears to involve:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor progression and inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These enzymes play critical roles in the inflammatory response and tumor microenvironment .
- Receptor Interaction : Binding studies suggest that it may interact with specific receptors involved in cell signaling pathways that regulate cell survival and apoptosis.
Case Studies and Research Findings
A variety of research studies have explored the biological activity of this compound:
- Anticancer Studies : A study published in Cancer Research reported that derivatives of nitrobenzamide compounds exhibit broad-spectrum antitumor activity by targeting multiple cancer pathways .
- Inflammatory Response : Another investigation indicated that compounds with similar structures can modulate inflammatory responses by inhibiting COX enzymes, thereby reducing prostaglandin synthesis and associated pain .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for oral administration in therapeutic settings .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide?
To synthesize this compound, a multi-step approach is typically employed:
- Step 1 : Introduce the thiophen-2-yl group via nucleophilic substitution or coupling reactions, as demonstrated in analogous thiophene-containing compounds (e.g., using thiophen-2-carboxylic acid derivatives) .
- Step 2 : Construct the 3,4-dihydroisoquinoline core through cyclization reactions, such as Bischler-Napieralski or Pictet-Spengler reactions .
- Step 3 : Form the amide bond between the nitrobenzamide moiety and the ethyl linker using coupling agents like EDCI/HOBt or DCC .
- Purification : Final compounds are typically purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) to achieve ≥90% HPLC purity .
Q. Which spectroscopic techniques are critical for structural characterization, and how are key spectral features interpreted?
- NMR (¹H/¹³C) :
- The thiophen-2-yl group shows characteristic aromatic protons at δ 6.8–7.5 ppm (doublets or triplets). The dihydroisoquinoline protons appear as multiplets (δ 2.5–4.0 ppm) due to restricted rotation .
- The nitro group (NO₂) deshields adjacent protons, causing upfield shifts for nearby methyl or aromatic signals .
- Mass Spectrometry (ESI–MS) : Confirm molecular weight with [M+H]⁺ peaks. Discrepancies between calculated and experimental values (>0.5 Da) may indicate impurities or fragmentation .
- IR Spectroscopy : Look for amide C=O stretches (~1650–1680 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray crystallography)?
- Molecular Dynamics (MD) Simulations : Model conformational flexibility to explain discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray structures (fixed conformations) .
- DFT Calculations : Optimize geometries and predict NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to validate structural assignments .
- Case Study : If X-ray data shows a planar amide bond but NMR suggests non-planarity, MD simulations can assess rotational barriers and solvent effects .
Q. What methodological challenges arise in crystallizing this compound, and how are they addressed?
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Key Modifications :
- Methodology :
- Synthesize analogs using parallel synthesis (e.g., 96-well plates) and screen for activity (e.g., IC₅₀ assays).
- Corrogate data with molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase active sites) .
Q. What strategies are employed to analyze conflicting biological activity data across assay platforms?
- Assay Validation :
- Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
- Control for assay-specific artifacts (e.g., compound aggregation in cell-free vs. cell-based assays).
- Statistical Analysis :
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
